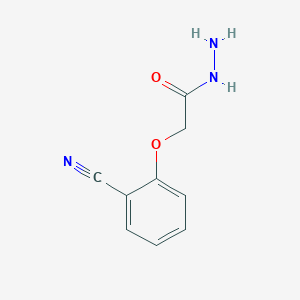

2-(2-Cyanophenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Cyanophenoxy)acetohydrazide (2-CPAH) is a hydrazide compound that has been studied extensively for its various applications in the field of synthetic organic chemistry. It is a versatile reagent that has been used in the synthesis of a wide range of compounds, including drugs, polymers, and dyes. In addition, it has been studied for its biochemical and physiological effects, its mechanism of action, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Applications

2-(2-Cyanophenoxy)acetohydrazide is utilized as a key intermediate in the synthesis of various novel chemical compounds, demonstrating its significance in chemical research and development. Its derivatives, including dithiolane, thiophene, coumarin, and 2-pyridone, have been synthesized and characterized, highlighting its versatility in chemical reactions. These compounds were evaluated for their antimicrobial properties, showcasing the potential for this compound derivatives in developing new antimicrobial agents (Mahmoud et al., 2017).

Antimicrobial and Pharmacological Screening

Further exploration into the pharmacological properties of this compound derivatives has been conducted. Notably, novel benzimidazole derivatives have been synthesized using this compound, and these compounds have undergone pharmacological screening, including anticonvulsant activity. This highlights the potential of this compound in the development of new pharmacological agents with diverse therapeutic properties (Shaharyar et al., 2016).

Nonlinear Optical Properties

The study of nonlinear optical properties is another area where this compound shows application. Hydrazones derived from this compound have been synthesized and their nonlinear optical properties were investigated. These studies are crucial for the development of optical devices such as optical limiters and switches, indicating the potential of this compound derivatives in advanced material science and photonic applications (Naseema et al., 2010).

Corrosion Inhibition

This compound derivatives have also been evaluated for their corrosion inhibition properties. Specifically, a derivative was used as a corrosion inhibitor for metals in acidic solutions, demonstrating the chemical's potential in industrial applications to protect metals from corrosion. This research contributes to the development of more effective and environmentally friendly corrosion inhibitors (Gaber, 2021).

Future Directions

While specific future directions for 2-(2-Cyanophenoxy)acetohydrazide are not mentioned in the available literature, it is noted that cyanoacetohydrazides are versatile intermediates for the synthesis of a wide variety of heterocyclic compounds . This suggests potential for further exploration in the field of organic synthesis . Additionally, a water-stable Zn-MOF (Metal-Organic Framework) using a similar compound has been prepared, showing potential for environmental improvement applications .

Mechanism of Action

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

2-(2-Cyanophenoxy)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrolases and oxidoreductases, leading to changes in their activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in apoptosis, cell proliferation, and differentiation. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for evaluating its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that produce significant biochemical and physiological changes without causing harm. Excessive doses can result in toxic effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can influence pathways related to energy production, lipid metabolism, and amino acid synthesis. Understanding these metabolic interactions is crucial for determining the compound’s potential therapeutic applications and side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. It can accumulate in certain tissues, affecting its localization and overall activity. These transport mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for evaluating its potential therapeutic applications .

Properties

IUPAC Name |

2-(2-cyanophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-5-7-3-1-2-4-8(7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANUIPKYSYZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338957 |

Source

|

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347912-40-7 |

Source

|

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)